2-(Methylsulfanylmethyl)-4-nitro-aniline
Description
2-(Methylsulfanylmethyl)-4-nitro-aniline is an organic compound with the molecular formula C8H10N2O2S It is characterized by the presence of a nitro group (-NO2) and a methylsulfanyl group (-SCH3) attached to an aniline ring
Properties
CAS No. |
34774-93-1 |
|---|---|
Molecular Formula |
C8H10N2O2S |
Molecular Weight |
198.24 g/mol |
IUPAC Name |
2-(methylsulfanylmethyl)-4-nitroaniline |
InChI |
InChI=1S/C8H10N2O2S/c1-13-5-6-4-7(10(11)12)2-3-8(6)9/h2-4H,5,9H2,1H3 |
InChI Key |
HCRSXTSGSLECNB-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=C(C=CC(=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Amino Group Protection and Directed Nitration
A critical step in nitroaniline synthesis involves protecting the amino group to control nitration regioselectivity. For example, acetylation of aniline derivatives using acetic acid or acetic anhydride forms acetanilide, which directs nitration to the para position relative to the acetyl group. In the case of 4-nitroaniline, this method achieves yields exceeding 80% with high purity.
Key Reaction Conditions
Functionalization of the Aromatic Ring
Introducing substituents such as methylsulfanylmethyl groups requires careful planning to avoid side reactions. For instance, alkylation or nucleophilic substitution reactions are commonly employed. In the synthesis of N-methyl-4-nitroaniline, methyl iodide is used to methylate the amine after acetylation. Analogously, introducing a methylsulfanylmethyl group could involve reacting a chloromethyl intermediate with methyl mercaptan (CH₃SH) or its sodium salt.
Proposed Routes for 2-(Methylsulfanylmethyl)-4-nitroaniline
Route 1: Sequential Protection, Nitration, and Alkylation
-
Acylation of 2-(Methylsulfanylmethyl)aniline
-
Nitration
-
Hydrolysis and Purification
Hypothetical Yield : 75–85%, based on analogous nitration-acylation protocols.
Route 2: Direct Nitration of 2-(Methylsulfanylmethyl)aniline
This route bypasses protection but risks over-nitration or incorrect regioselectivity. The methylsulfanylmethyl group, being weakly electron-donating, may marginally activate the ring, but the amino group’s strong directing effect typically dominates.
Challenges :
-
Competing nitration at positions 3 and 5 due to the amino group’s ortho/para directing nature.
-
Potential oxidation of the thioether group under strongly acidic nitration conditions.
Mitigation Strategies :
-
Use diluted nitric acid at lower temperatures (0–10°C) to suppress side reactions.
-
Monitor reaction progress via HPLC to isolate the desired isomer.
Comparative Analysis of Methodologies
Critical Considerations for Optimization
Solvent and Temperature Effects
Functional Group Compatibility
Purification Techniques
-
Recrystallization : Ethanol-water mixtures (80% ethanol) effectively remove byproducts like 2-nitro isomers.
-
Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients resolves closely eluting impurities.
Alternative Approaches and Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanylmethyl)-4-nitro-aniline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like iron powder (Fe) in the presence of hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or the methylsulfanyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Iron powder (Fe), hydrochloric acid (HCl), catalytic hydrogenation
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of 2-[(methylsulfanyl)methyl]-4-phenylenediamine
Substitution: Formation of substituted aniline derivatives
Scientific Research Applications
2-(Methylsulfanylmethyl)-4-nitro-aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanylmethyl)-4-nitro-aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methylsulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylsulfanyl-1,4-dihydropyrimidine
- 4-Methyl-2-nitroaniline
- 2-Methoxy-4-nitroaniline
Uniqueness
2-(Methylsulfanylmethyl)-4-nitro-aniline is unique due to the presence of both a nitro group and a methylsulfanyl group on the aniline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds. The methylsulfanyl group enhances the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
